

# 5-Chloro-3-methoxy-2-propoxybenzaldehyde

## PubChem CID data

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### Compound of Interest

**Compound Name:** 5-Chloro-3-methoxy-2-propoxybenzaldehyde

**CAS No.:** 828272-37-3

**Cat. No.:** B1627679

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An In-Depth Technical Guide to 5-Chloro-2-hydroxy-3-methoxybenzaldehyde (PubChem CID: 5151086)

## A Note on the Subject Compound

Initial searches for "**5-Chloro-3-methoxy-2-propoxybenzaldehyde**" did not yield a dedicated PubChem Compound Identifier (CID). However, substantial data is available for the structurally analogous compound, 5-Chloro-2-hydroxy-3-methoxybenzaldehyde, which is registered under PubChem CID 5151086. This guide will focus on this well-documented analog, providing a comprehensive technical overview relevant to researchers, scientists, and drug development professionals interested in substituted benzaldehydes. The principles of characterization, handling, and potential applications discussed herein offer valuable insights that can be extrapolated to other similar chemical entities.

## Core Identification and Chemical Properties

5-Chloro-2-hydroxy-3-methoxybenzaldehyde is a substituted aromatic aldehyde. The unique arrangement of its functional groups—a chloro group, a hydroxyl group, and a methoxy group

on the benzaldehyde scaffold—makes it a valuable intermediate in organic synthesis and a molecule of interest for biological screening.

## Nomenclature and Identifiers

A consistent and unambiguous identification of a chemical compound is paramount for research and regulatory purposes. Key identifiers for this compound are summarized below.

Identifier Type	Value	Source
PubChem CID	5151086	PubChem[1]
IUPAC Name	5-chloro-2-hydroxy-3-methoxybenzaldehyde	PubChem[1]
CAS Number	7740-05-8	PubChem[1]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> ClO <sub>3</sub>	PubChem[1]
InChI Key	PQKYPMGTDHNSRL-UHFFFAOYSA-N	PubChem[1]
Canonical SMILES	<chem>COC1=C(C(=O)C=C(C=1)Cl)O</chem>	PubChem[1]
Synonyms	5-Chloro-3-methoxysalicylaldehyde, 5-Chloro-2-hydroxy-3-methoxybenzaldehyde	PubChem[1]

## Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. These parameters are crucial for designing synthetic routes, developing analytical methods, and predicting pharmacokinetic profiles.

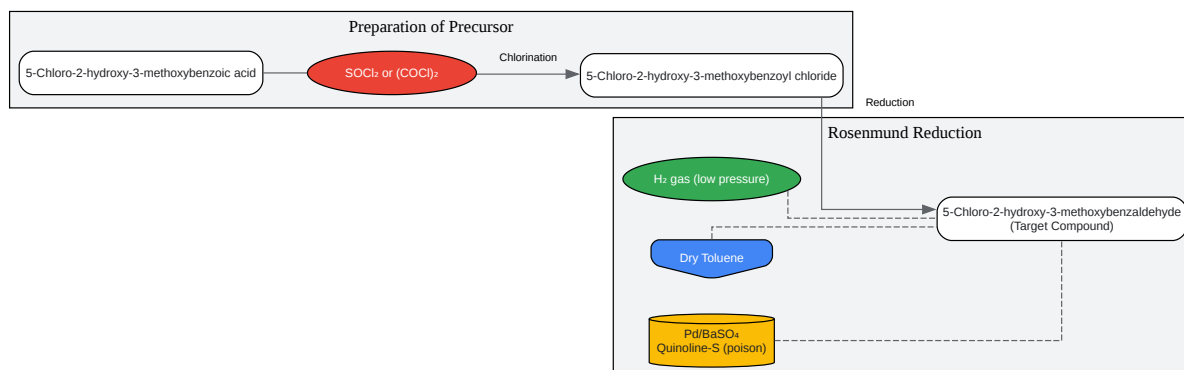
Property	Value	Source
Molecular Weight	186.59 g/mol	PubChem[1]
Monoisotopic Mass	186.0083718 Da	PubChem[1]
Physical State	Solid	Sigma-Aldrich
XLogP3	2.4	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Exact Mass	186.0083718 Da	PubChem[1]
Topological Polar Surface Area	46.5 Å <sup>2</sup>	PubChem[1]
Heavy Atom Count	12	PubChem[1]

## Synthesis and Reactivity Insights

Substituted benzaldehydes are key building blocks in organic chemistry. While a specific synthesis for 5-Chloro-2-hydroxy-3-methoxybenzaldehyde was not detailed in the provided search results, a general and robust method for the synthesis of aldehydes from acid chlorides is the Rosenmund reduction. This method involves the catalytic hydrogenation of an acyl chloride.[2] A plausible synthetic workflow, adapted from this principle, is outlined below.

## Hypothetical Synthetic Workflow: Modified Rosenmund Reduction

This workflow illustrates a potential pathway to synthesize the title compound from a corresponding benzoyl chloride precursor. The inclusion of a base is a modification to the classical Rosenmund reduction, which helps to neutralize the HCl byproduct and can improve yield and catalyst lifetime.[2]



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Caption: Hypothetical synthesis of the target compound via Rosenmund Reduction.

## Key Mechanistic Considerations

- **Precursor Synthesis:** The corresponding benzoyl chloride can be readily prepared from the carboxylic acid using standard chlorinating agents like thionyl chloride or oxalyl chloride.
- **Catalyst Choice:** The Rosenmund reduction traditionally employs a palladium catalyst supported on barium sulfate ( $\text{Pd/BaSO}_4$ ). The barium sulfate support has a low surface area, which helps to prevent over-reduction of the aldehyde to an alcohol.[2]
- **Catalyst Poisoning:** A catalyst poison, such as quinoline-S or thiourea, is crucial. It deactivates the catalyst just enough to stop the reaction at the aldehyde stage, preventing further reduction to the corresponding alcohol.[2]

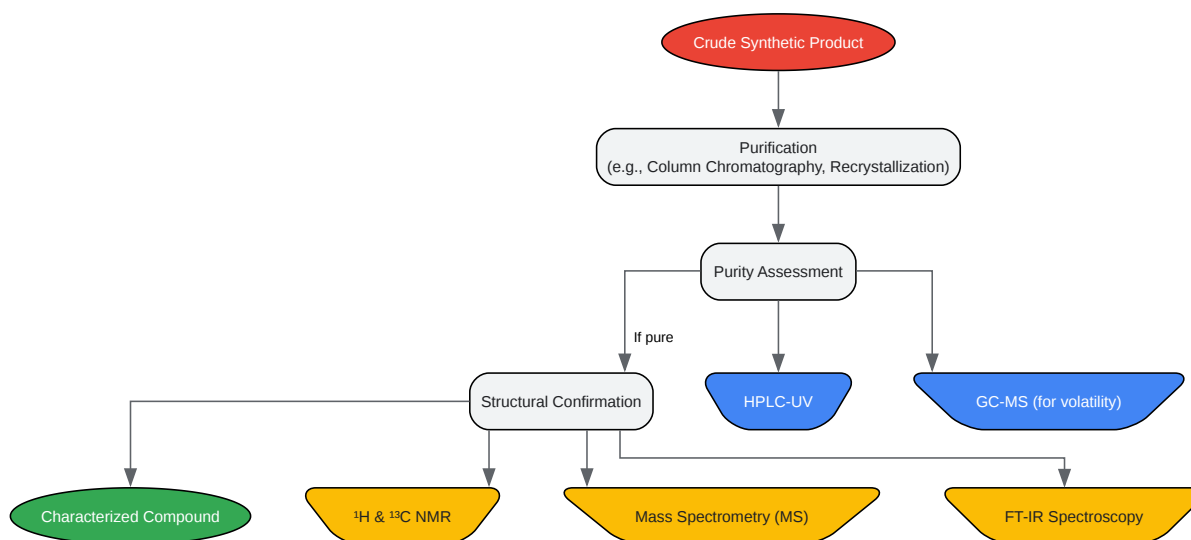
- Reaction Conditions: The reaction is typically carried out in an anhydrous solvent like toluene under a low pressure of hydrogen gas.[2] The presence of a base, such as sodium acetate, can be used to scavenge the HCl formed during the reaction.[2]

## Analytical Characterization

The definitive identification and purity assessment of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde require a suite of analytical techniques. These methods are fundamental in both synthetic chemistry for reaction monitoring and in pharmaceutical sciences for quality control.[3]

## Standard Analytical Workflow

The following diagram outlines a typical workflow for the structural elucidation and purity analysis of a synthesized benzaldehyde derivative.



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Caption: Standard workflow for the analysis of a synthesized organic compound.

## Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is a generalized procedure for assessing the purity of a moderately polar compound like 5-Chloro-2-hydroxy-3-methoxybenzaldehyde.

- **Sample Preparation:** Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute as necessary.
- **Instrumentation:** Use a standard HPLC system equipped with a UV-Vis detector.
- **Chromatographic Conditions:**
  - **Column:** C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5  $\mu$ m particle size).
  - **Mobile Phase:** A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid to improve peak shape.
  - **Gradient:** Start with a higher percentage of water and gradually increase the percentage of acetonitrile over 15-20 minutes.
  - **Flow Rate:** 1.0 mL/min.
  - **Detection:** Monitor at a wavelength where the compound has maximum absorbance (e.g., 254 nm or 280 nm).
  - **Injection Volume:** 10  $\mu$ L.
- **Data Analysis:** Integrate the peak area of the chromatogram. Purity is typically reported as the percentage of the main peak area relative to the total area of all peaks.

## Safety, Handling, and Hazard Information

Understanding the hazards associated with a chemical is critical for safe handling in a laboratory setting. The Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals provides a standardized framework for communicating this information.[1]

## GHS Classification

According to aggregated information from notifications to the ECHA C&L Inventory, 5-Chloro-2-hydroxy-3-methoxybenzaldehyde is classified as follows:[1]

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 2	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation

Source: PubChem[1], Sigma-Aldrich

## Recommended Handling and Personal Protective Equipment (PPE)

Based on the GHS classifications, the following handling procedures and PPE are mandatory to minimize exposure and ensure laboratory safety.[4][5][6]

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]
- Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]
- Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[5] Wash hands thoroughly after handling.[6]
- Respiratory Protection: If dusts are generated, a NIOSH-approved N95 dust mask or higher-level respirator should be used.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]

## Relevance in Research and Drug Discovery

Benzaldehyde derivatives are a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents and serving as versatile scaffolds for new drug design.[7] The substituents on the benzaldehyde ring—in this case, chloro, hydroxyl, and methoxy groups—play a crucial role in modulating the molecule's biological activity and pharmacokinetic properties.

- Chloro Group: The inclusion of a chlorine atom can enhance membrane permeability and metabolic stability, and it can participate in halogen bonding, a specific type of non-covalent interaction with biological targets.[8]
- Methoxy Group: The methoxy group is prevalent in many approved drugs and natural products.[9] It can act as a hydrogen bond acceptor and influence the conformation of the molecule, thereby affecting its binding to a target protein. Its metabolic fate (O-demethylation) can also be a key factor in the drug's overall disposition.[9]
- Hydroxyl Group: The phenolic hydroxyl group is a strong hydrogen bond donor and acceptor, often critical for anchoring a ligand into the active site of a protein.

The combination of these functional groups makes 5-Chloro-2-hydroxy-3-methoxybenzaldehyde an attractive candidate for screening in various biological assays and a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[7]

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